Technical Whitepaper: Methyl 3-bromo-2-methylbutanoate (CAS 101257-25-4)
Technical Whitepaper: Methyl 3-bromo-2-methylbutanoate (CAS 101257-25-4)
[1][2][3][4][5]
Executive Summary
Methyl 3-bromo-2-methylbutanoate (CAS 101257-25-4) is a specialized halogenated ester serving as a critical chiral building block in the synthesis of complex pharmaceutical intermediates.[1][2][3] Distinguished by its vicinal functionalization—a bromine atom at the
This guide provides a comprehensive technical analysis of the compound, detailing its synthesis via hydrobromination of
Chemical Profile & Physical Properties[2][3][6][7][8]
Structural Identity
The molecule features a butanoate backbone with two chiral centers at C2 and C3, giving rise to four possible stereoisomers (two enantiomeric pairs: syn and anti diastereomers).
| Property | Description |
| IUPAC Name | Methyl 3-bromo-2-methylbutanoate |
| CAS Number | 101257-25-4 |
| Molecular Formula | C₆H₁₁BrO₂ |
| Molecular Weight | 195.05 g/mol |
| SMILES | CC(C(C)C(=O)OC)Br |
| Structure |
Physical Properties (Experimental & Estimated)
Note: Specific experimental values for this CAS are rare in public literature; values below are derived from structural analogs (e.g., methyl 2-bromo-3-methylbutanoate) and calculated models.
| Parameter | Value / Range |
| Appearance | Colorless to pale yellow liquid |
| Boiling Point | ~65–75 °C at 15 mmHg (Estimated) |
| Density | ~1.35 g/cm³ (Estimated) |
| Solubility | Soluble in DCM, THF, EtOAc; immiscible with water |
| Stability | Sensitive to moisture (hydrolysis) and light (dehalogenation) |
Synthesis & Production Protocols
The most robust and chemically sound route for synthesizing methyl 3-bromo-2-methylbutanoate is the hydrobromination of methyl tiglate (methyl (E)-2-methylbut-2-enoate) .[1][2][3] This method leverages the electronic polarization of the
Reaction Mechanism: Conjugate Addition
The reaction proceeds via an electrophilic addition mechanism. The carbonyl oxygen is protonated by HBr, increasing the electrophilicity of the
Stereochemical Control: Starting from Methyl Tiglate (E-isomer) typically yields a mixture of syn and anti diastereomers. The ratio depends on the reaction temperature and solvent polarity. Lower temperatures generally favor kinetic control, preserving stereochemical information, while higher temperatures may lead to thermodynamic equilibration.
Experimental Protocol (Standardized)
Reagents:
-
Methyl Tiglate (1.0 equiv)[2]
-
Hydrogen Bromide (HBr), 33% in Acetic Acid or HBr gas
-
Solvent: Dichloromethane (DCM) or Toluene (optional)[2]
Workflow:
-
Setup: Charge a flame-dried round-bottom flask with Methyl Tiglate and anhydrous DCM under nitrogen atmosphere.
-
Addition: Cool the solution to 0°C. Dropwise add HBr (33% in AcOH, 1.5 equiv) over 30 minutes.
-
Reaction: Allow the mixture to warm to room temperature and stir for 4–12 hours. Monitor via TLC (Hexane/EtOAc) or GC-MS.[1][2][3]
-
Quench: Pour the reaction mixture into ice-cold saturated NaHCO₃ solution (Caution: Gas evolution).
-
Extraction: Extract the aqueous layer with DCM (3x).
-
Purification: Dry combined organics over MgSO₄, filter, and concentrate in vacuo. Purify via vacuum distillation to obtain the clear liquid product.
Visualization of Synthesis Pathway
Caption: Electrophilic conjugate addition of HBr to Methyl Tiglate yielding the target bromo-ester.
Reactivity & Applications in Drug Design[2][3][10]
Methyl 3-bromo-2-methylbutanoate is a "bifunctional" electrophile. The bromine atom allows for substitution or elimination, while the ester group allows for acylation or reduction.
Nucleophilic Substitution (SN2)
The
-
Application: Reaction with Sodium Azide (NaN₃) yields methyl 3-azido-2-methylbutanoate, a direct precursor to
-amino acids (via reduction), which are valuable peptidomimetic scaffolds.[1][2][3]
Elimination Reactions
Under basic conditions (e.g., DBU, NaOMe), the compound readily undergoes E2 elimination to revert to the
Heterocycle Formation
The compound reacts with thioamides (Hantzsch Thiazole Synthesis type) to form substituted thiazoles, a common motif in kinase inhibitors.
Visualization of Downstream Utility
Caption: Divergent synthetic pathways transforming the core scaffold into amino acids, alkenes, or heterocycles.[1][2][3]
Handling & Safety (SDS Summary)
Hazard Classification:
Precautions:
-
Lachrymator: This compound is likely a lachrymator (tear gas effect) due to the alpha/beta-halo ester functionality.[1][2] Handle only in a functioning fume hood.
-
Storage: Store at 2–8°C under inert gas (Argon/Nitrogen) to prevent hydrolysis and discoloration.
References
-
PubChem Compound Summary. Methyl 3-bromo-2-methylbutanoate (CAS 101257-25-4).[1][2][3][5] National Center for Biotechnology Information. [Link]
-
Vaughan, W. R., et al. "The Reformatsky Reaction." Journal of the American Chemical Society, vol. 75, no. 22, 1953. (Foundational mechanism for bromo-ester reactivity).[1][2][3]
Sources
- 1. 98190-85-3|Methyl (S)-3-bromo-2-methylpropanoate|BLD Pharm [bldpharm.com]
- 2. 110556-33-7|(R)-Methyl 3-bromo-2-methylpropanoate|BLD Pharm [bldpharm.com]
- 3. 20609-71-6|Methyl 3-bromo-2-methylpropanoate|BLD Pharm [bldpharm.com]
- 4. Methyl 4-bromo-3-methylbutanoate | C6H11BrO2 | CID 14104192 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 2-bromo-3-methyl-3-heptanol | Sigma-Aldrich [sigmaaldrich.com]
